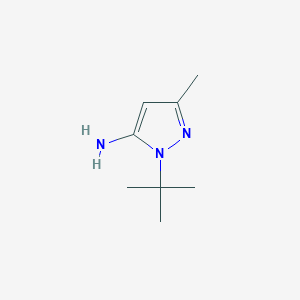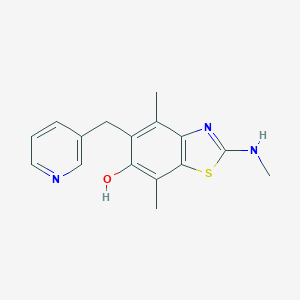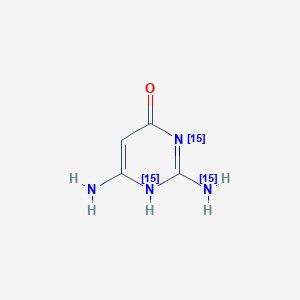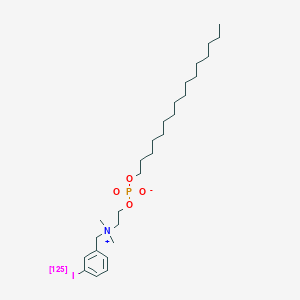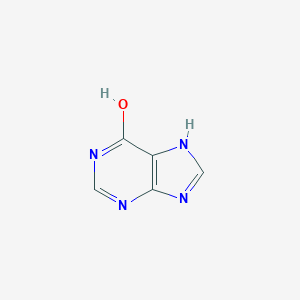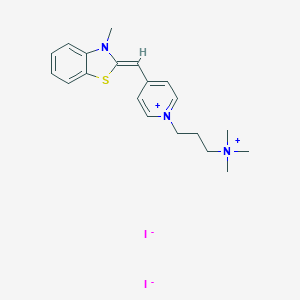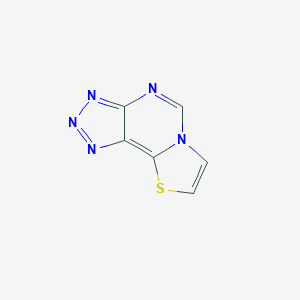
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine (TTP) is a heterocyclic compound with potential applications in drug discovery, particularly in the field of oncology. TTP has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Scientific Research Applications
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells. In addition, Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine has also been shown to exhibit low toxicity in normal cells, indicating that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
One advantage of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is its potent anti-proliferative and pro-apoptotic effects in cancer cells, which make it a promising candidate for further investigation as a potential anti-cancer agent. However, one limitation of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine. One area of interest is the development of more effective methods for synthesizing Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine, which may improve its solubility and effectiveness in experimental settings. Another area of interest is the investigation of the mechanism of action of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine in animal models and clinical trials. Finally, there is potential for the development of novel derivatives of Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine with improved pharmacological properties.
Synthesis Methods
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine can be synthesized using a variety of methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods for synthesizing Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine involves the reaction of 3-amino-1,2,4-triazole with 3,4-dihydro-2H-thiophene-1,1-dioxide in the presence of a catalyst such as iodine. The resulting product is then treated with a base such as sodium hydroxide to yield Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine.
properties
CAS RN |
147442-47-5 |
|---|---|
Product Name |
Thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine |
Molecular Formula |
C6H3N5S |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
12-thia-3,4,5,7,9-pentazatricyclo[7.3.0.02,6]dodeca-1,3,5,7,10-pentaene |
InChI |
InChI=1S/C6H3N5S/c1-2-12-6-4-5(9-10-8-4)7-3-11(1)6/h1-3H |
InChI Key |
AWIXUBDBIYWFQF-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C3C(=NN=N3)N=CN21 |
Canonical SMILES |
C1=CSC2=C3C(=NN=N3)N=CN21 |
Other CAS RN |
147442-47-5 |
synonyms |
thiazolo(3,2-c)(1,2,3)triazolo(4,5-e)pyrimidine ThTrPy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





